REACTION_CXSMILES
|
[C:1]([OH:5])(=[O:4])[CH:2]=[O:3].[Cl:6][CH2:7][C:8]([NH2:10])=[O:9]>>[Cl:6][CH2:7][C:8]([NH:10][CH:2]([OH:3])[C:1]([OH:5])=[O:4])=[O:9]
|
Name
|
aqueous solution
|
Quantity
|
740 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
5 mol
|
Type
|
reactant
|
Smiles
|
C(C=O)(=O)O
|
Name
|
|
Quantity
|
514 g
|
Type
|
reactant
|
Smiles
|
ClCC(=O)N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the greater part of the water is removed under vacuum, 1200 g of acetic acid
|
Type
|
ADDITION
|
Details
|
are added
|
Type
|
TEMPERATURE
|
Details
|
it is cooled on ice
|
Type
|
FILTRATION
|
Details
|
After filtration
|
Type
|
CUSTOM
|
Details
|
drying
|
Name
|
|
Type
|
product
|
Smiles
|
ClCC(=O)NC(C(=O)O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 475 g | |
YIELD: PERCENTYIELD | 69% | |
YIELD: CALCULATEDPERCENTYIELD | 56.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |